molecular formula C8H8ClFN2O2 B1372988 6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride CAS No. 1211496-36-4

6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride

Cat. No.: B1372988
CAS No.: 1211496-36-4
M. Wt: 218.61 g/mol
InChI Key: DKIVXKVICHQJGR-UHFFFAOYSA-N
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Description

6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride is a synthetic organic compound that belongs to the benzoxazinone family

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and fluoroaniline.

    Cyclization: The key step involves the cyclization of the starting materials to form the benzoxazinone ring. This can be achieved through various cyclization reactions, often under acidic or basic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2h-1,4-benzoxazin-3(4h)-one: Lacks the fluorine atom, which may affect its biological activity.

    8-Fluoro-2h-1,4-benzoxazin-3(4h)-one: Lacks the amino group, which may influence its reactivity and applications.

Uniqueness

6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride is unique due to the presence of both the amino and fluorine substituents, which can significantly impact its chemical properties and biological activities.

Properties

IUPAC Name

6-amino-8-fluoro-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2.ClH/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6;/h1-2H,3,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIVXKVICHQJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 2
6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 3
6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 4
6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 5
6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 6
6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride

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